molecular formula C11H15BrO B3317207 1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene CAS No. 95717-62-7

1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene

Cat. No.: B3317207
CAS No.: 95717-62-7
M. Wt: 243.14 g/mol
InChI Key: YDUVCOLTCHFWMZ-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene, also known as 1-bromo-2-isopropoxy-3,5-dimethylbenzene, is a chemical compound with the molecular formula C11H15BrO . It has a molecular weight of 243.14 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15BrO/c1-7(2)13-11-9(4)5-8(3)6-10(11)12/h5-7H,1-4H3 . This indicates that the molecule consists of a benzene ring substituted with bromine, isopropoxy, and two methyl groups.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 243.14 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

1. Synthetic Chemistry and Organic Intermediates

1-Bromo-3,5-dimethyl-2-propan-2-yloxybenzene is utilized in synthetic chemistry, particularly as an intermediate in various organic synthesis processes. For instance, it plays a role in the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process involving the treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne. This reaction leads to the formation of complex structures like hexaethylbenzene and features interesting aspects like Br-bridged dimers and twisted AlC8 nine-membered rings (Agou et al., 2015).

2. Kinetic Studies in Chemical Reactions

The compound is also significant in the kinetic study of chemical reactions. A notable example is its use in the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under phase transfer catalysis and ultrasonic irradiation conditions. This process, monitored by gas chromatography, follows a 'pseudo first order' rate law, offering insights into reaction kinetics and the influence of various factors like agitation speed, sodium hydroxide amount, and temperature (Wang et al., 2015).

3. Liquid Crystal Synthesis

This chemical is involved in the synthesis of liquid crystals. A study showcases its use in reaction with Grignard reagents, leading to unsaturated β‐C‐aryl glycosides, which are precursors in chiral liquid crystal synthesis. The nature of the substituent on the phenyl ring in the molecule significantly influences the mesogenic properties of these compounds (Bertini et al., 2003).

4. Protected Group Chemistry

In protected group chemistry, a derivative of this compound, specifically 1-bromo-2-ethoxycyclopropyllithium, acts as a synthetic equivalent of 2-lithio or 3-lithiopropenal. This transformation is crucial for synthesizing various organic compounds, including homoterpenoid and terpenoid structures, through reactions with electrophiles and aldehydes (Morizawa et al., 1984).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Properties

IUPAC Name

1-bromo-3,5-dimethyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7(2)13-11-9(4)5-8(3)6-10(11)12/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUVCOLTCHFWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245718
Record name 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95717-62-7
Record name 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95717-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,5-dimethyl-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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